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molecular formula C4H6O2 B143847 2,3-Butanedione-D6 CAS No. 22026-37-5

2,3-Butanedione-D6

Cat. No. B143847
M. Wt: 92.13 g/mol
InChI Key: QSJXEFYPDANLFS-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04093811

Procedure details

An alternative method of preparing the preferred compound, 4-cyanomethyl-5-methyl-2-phenylimidazole (X), is from the precursor, 4,5-dimethyl-2-phenylimidazoline-4,5-diol (VII), preferably in the form of a mineral acid addition salt. The precursor (VII), which is described by O. Diels and K. Schleich, Ber. 49, 1711 (1916), may be obtained by the reaction of benzamidine with biacetyl in water. By heating (VII) in a strong non-oxidizing mineral acid, preferably dilute HCl, under reflux conditions (about 95° C) for about 1-2 hours, and then cooling the reaction mixture to about 0° C for maximal precipitation conditions, there is obtained 5(4)-methyl-2-phenylimidazole-4(5)-methanol (VIII), the hydroxy function of which is then transformed successively to the chloride (IX) and then to the nitrile (X), as previously described, to yield the desired 4-cyanomethyl-5-methyl-2-phenyl-imidazole. The foregoing reactions may be illustrated by the following schematic flow chart: ##STR3##
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4,5-dimethyl-2-phenylimidazoline-4,5-diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
( VII )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(CC1[N:5]=[C:6]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[NH:7]C=1C)#N.[CH3:16][C:17]1([OH:30])[C:21]([CH3:23])([OH:22])NC(C2C=CC=CC=2)=N1>O>[C:6]([NH2:7])(=[NH:5])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[C:21]([C:17]([CH3:16])=[O:30])([CH3:23])=[O:22]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC=1N=C(NC1C)C1=CC=CC=C1
Step Three
Name
4,5-dimethyl-2-phenylimidazoline-4,5-diol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(N=C(NC1(O)C)C1=CC=CC=C1)O
Step Four
Name
( VII )
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(N=C(NC1(O)C)C1=CC=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=N)N
Name
Type
product
Smiles
C(=O)(C)C(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04093811

Procedure details

An alternative method of preparing the preferred compound, 4-cyanomethyl-5-methyl-2-phenylimidazole (X), is from the precursor, 4,5-dimethyl-2-phenylimidazoline-4,5-diol (VII), preferably in the form of a mineral acid addition salt. The precursor (VII), which is described by O. Diels and K. Schleich, Ber. 49, 1711 (1916), may be obtained by the reaction of benzamidine with biacetyl in water. By heating (VII) in a strong non-oxidizing mineral acid, preferably dilute HCl, under reflux conditions (about 95° C) for about 1-2 hours, and then cooling the reaction mixture to about 0° C for maximal precipitation conditions, there is obtained 5(4)-methyl-2-phenylimidazole-4(5)-methanol (VIII), the hydroxy function of which is then transformed successively to the chloride (IX) and then to the nitrile (X), as previously described, to yield the desired 4-cyanomethyl-5-methyl-2-phenyl-imidazole. The foregoing reactions may be illustrated by the following schematic flow chart: ##STR3##
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4,5-dimethyl-2-phenylimidazoline-4,5-diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
( VII )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(CC1[N:5]=[C:6]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[NH:7]C=1C)#N.[CH3:16][C:17]1([OH:30])[C:21]([CH3:23])([OH:22])NC(C2C=CC=CC=2)=N1>O>[C:6]([NH2:7])(=[NH:5])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[C:21]([C:17]([CH3:16])=[O:30])([CH3:23])=[O:22]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC=1N=C(NC1C)C1=CC=CC=C1
Step Three
Name
4,5-dimethyl-2-phenylimidazoline-4,5-diol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(N=C(NC1(O)C)C1=CC=CC=C1)O
Step Four
Name
( VII )
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(N=C(NC1(O)C)C1=CC=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=N)N
Name
Type
product
Smiles
C(=O)(C)C(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04093811

Procedure details

An alternative method of preparing the preferred compound, 4-cyanomethyl-5-methyl-2-phenylimidazole (X), is from the precursor, 4,5-dimethyl-2-phenylimidazoline-4,5-diol (VII), preferably in the form of a mineral acid addition salt. The precursor (VII), which is described by O. Diels and K. Schleich, Ber. 49, 1711 (1916), may be obtained by the reaction of benzamidine with biacetyl in water. By heating (VII) in a strong non-oxidizing mineral acid, preferably dilute HCl, under reflux conditions (about 95° C) for about 1-2 hours, and then cooling the reaction mixture to about 0° C for maximal precipitation conditions, there is obtained 5(4)-methyl-2-phenylimidazole-4(5)-methanol (VIII), the hydroxy function of which is then transformed successively to the chloride (IX) and then to the nitrile (X), as previously described, to yield the desired 4-cyanomethyl-5-methyl-2-phenyl-imidazole. The foregoing reactions may be illustrated by the following schematic flow chart: ##STR3##
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4,5-dimethyl-2-phenylimidazoline-4,5-diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
( VII )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(CC1[N:5]=[C:6]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[NH:7]C=1C)#N.[CH3:16][C:17]1([OH:30])[C:21]([CH3:23])([OH:22])NC(C2C=CC=CC=2)=N1>O>[C:6]([NH2:7])(=[NH:5])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[C:21]([C:17]([CH3:16])=[O:30])([CH3:23])=[O:22]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC=1N=C(NC1C)C1=CC=CC=C1
Step Three
Name
4,5-dimethyl-2-phenylimidazoline-4,5-diol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(N=C(NC1(O)C)C1=CC=CC=C1)O
Step Four
Name
( VII )
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(N=C(NC1(O)C)C1=CC=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=N)N
Name
Type
product
Smiles
C(=O)(C)C(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04093811

Procedure details

An alternative method of preparing the preferred compound, 4-cyanomethyl-5-methyl-2-phenylimidazole (X), is from the precursor, 4,5-dimethyl-2-phenylimidazoline-4,5-diol (VII), preferably in the form of a mineral acid addition salt. The precursor (VII), which is described by O. Diels and K. Schleich, Ber. 49, 1711 (1916), may be obtained by the reaction of benzamidine with biacetyl in water. By heating (VII) in a strong non-oxidizing mineral acid, preferably dilute HCl, under reflux conditions (about 95° C) for about 1-2 hours, and then cooling the reaction mixture to about 0° C for maximal precipitation conditions, there is obtained 5(4)-methyl-2-phenylimidazole-4(5)-methanol (VIII), the hydroxy function of which is then transformed successively to the chloride (IX) and then to the nitrile (X), as previously described, to yield the desired 4-cyanomethyl-5-methyl-2-phenyl-imidazole. The foregoing reactions may be illustrated by the following schematic flow chart: ##STR3##
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4,5-dimethyl-2-phenylimidazoline-4,5-diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
( VII )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(CC1[N:5]=[C:6]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[NH:7]C=1C)#N.[CH3:16][C:17]1([OH:30])[C:21]([CH3:23])([OH:22])NC(C2C=CC=CC=2)=N1>O>[C:6]([NH2:7])(=[NH:5])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[C:21]([C:17]([CH3:16])=[O:30])([CH3:23])=[O:22]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC=1N=C(NC1C)C1=CC=CC=C1
Step Three
Name
4,5-dimethyl-2-phenylimidazoline-4,5-diol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(N=C(NC1(O)C)C1=CC=CC=C1)O
Step Four
Name
( VII )
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(N=C(NC1(O)C)C1=CC=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=N)N
Name
Type
product
Smiles
C(=O)(C)C(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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